molecular formula C20H14Cl2N4O8 B11540936 N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide

N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide

Cat. No.: B11540936
M. Wt: 509.2 g/mol
InChI Key: YQPDPGKVEXSIBP-NUGSKGIGSA-N
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Description

N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring substituted with a dichlorophenyl group and a methoxy-dinitrophenoxy acetohydrazide moiety, making it a unique molecule for study.

Preparation Methods

The synthesis of N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide typically involves multiple steps:

    Formation of the furan ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor.

    Substitution with dichlorophenyl group: The furan ring is then substituted with a 3,4-dichlorophenyl group using a halogenation reaction.

    Formation of the acetohydrazide moiety: The acetohydrazide moiety is synthesized separately through a reaction involving hydrazine and an appropriate acyl chloride.

    Coupling reaction: The final step involves coupling the substituted furan ring with the acetohydrazide moiety under specific reaction conditions to yield the target compound.

Chemical Reactions Analysis

N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the nitro groups.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Scientific Research Applications

N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide can be compared with similar compounds such as:

    N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide analogs: These compounds have similar structures but with slight modifications, leading to different properties and applications.

    Other furan derivatives: Compounds with a furan ring and various substituents can be compared to highlight the unique properties of the target compound.

    Acetohydrazide derivatives: Compounds with an acetohydrazide moiety can be compared to understand the impact of different substituents on their properties.

Properties

Molecular Formula

C20H14Cl2N4O8

Molecular Weight

509.2 g/mol

IUPAC Name

N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(2-methoxy-4,6-dinitrophenoxy)acetamide

InChI

InChI=1S/C20H14Cl2N4O8/c1-32-18-8-12(25(28)29)7-16(26(30)31)20(18)33-10-19(27)24-23-9-13-3-5-17(34-13)11-2-4-14(21)15(22)6-11/h2-9H,10H2,1H3,(H,24,27)/b23-9+

InChI Key

YQPDPGKVEXSIBP-NUGSKGIGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OCC(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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